molecular formula C10H19NO4 B6243070 (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid CAS No. 2408938-52-1

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid

Cat. No. B6243070
CAS RN: 2408938-52-1
M. Wt: 217.3
InChI Key:
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Description

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid, also known as (2R)-5-t-butyl-2-methylamino-5-oxopentanoic acid or (2R)-5-t-butyl-2-methylamino-5-oxopentanoate, is an organic compound that has received considerable attention from the scientific community. It has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry and pharmacology.

Scientific Research Applications

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid has a wide range of scientific research applications. It has been used in medicinal chemistry to study the synthesis of new compounds with potential therapeutic effects. It has also been used in biochemistry to study the structure and function of proteins and enzymes. In addition, it has been used in pharmacology to study the mechanism of action and therapeutic effects of drugs. Furthermore, it has been used in organic chemistry to study the synthesis of new compounds.

Mechanism of Action

The mechanism of action of (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid is not yet fully understood. However, it is believed that the compound binds to specific receptors in the body and modulates the activity of certain enzymes and proteins. This modulation of enzyme and protein activity leads to changes in the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-inflammatory and anti-oxidative effects. It has also been found to modulate the activity of certain enzymes and proteins involved in the metabolism of carbohydrates, lipids, and proteins. In addition, it has been found to have neuroprotective effects and to modulate the activity of certain hormones.

Advantages and Limitations for Lab Experiments

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid has several advantages and limitations for use in laboratory experiments. One advantage is its relatively low cost, making it an affordable option for research. Additionally, it is relatively easy to synthesize, making it a convenient option for laboratory experiments. However, it is not as stable as some other compounds, making it difficult to store and transport. Furthermore, it has a relatively short half-life, which can limit its use in some experiments.

Future Directions

There are a number of potential future directions for research involving (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid. These include further investigation into its mechanism of action, further investigation into its biochemical and physiological effects, and further investigation into its potential therapeutic applications. Additionally, further research could be conducted into its potential as an anti-inflammatory and anti-oxidative agent, its potential as a neuroprotective agent, and its potential as a modulator of enzyme and protein activity. Finally, further research could be conducted into its potential as a drug delivery system.

Synthesis Methods

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid can be synthesized using a variety of methods. One method involves the reaction of (2R)-5-t-butyl-2-methylamino-5-oxopentanoic acid with aqueous sodium hydroxide to form (2R)-5-t-butyl-2-methylamino-5-oxopentanoate. This reaction can be catalyzed by a variety of reagents such as sodium hydroxide, potassium hydroxide, or calcium hydroxide. Another method involves the reaction of (2R)-5-t-butyl-2-methylamino-5-oxopentanoic acid with aqueous sulfuric acid to form (2R)-5-t-butyl-2-methylamino-5-oxopentanoate. This reaction can be catalyzed by a variety of reagents such as sulfuric acid, hydrochloric acid, or nitric acid.

properties

{ "Design of the Synthesis Pathway": "The synthesis of (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid can be achieved through a multi-step process involving the protection of functional groups, formation of key intermediates, and subsequent deprotection and functional group manipulation.", "Starting Materials": [ "L-alanine", "tert-butyl bromoacetate", "methylamine", "sodium hydride", "diethyl ether", "hydrochloric acid", "sodium hydroxide", "acetic anhydride", "triethylamine", "dichloromethane", "sodium bicarbonate", "magnesium sulfate", "ethyl acetate", "N,N-dimethylformamide", "oxalyl chloride", "tert-butanol" ], "Reaction": [ "Step 1: Protection of L-alanine - L-alanine is protected as its tert-butyl ester using tert-butyl bromoacetate and sodium hydride in diethyl ether.", "Step 2: Formation of tert-butyl (2S)-2-(tert-butoxycarbonylamino)-4-oxopentanoate - The protected L-alanine is treated with methylamine in hydrochloric acid to form the corresponding amide. This is then treated with sodium hydroxide to form the corresponding carboxylate salt, which is then reacted with acetic anhydride and triethylamine in dichloromethane to form the desired intermediate.", "Step 3: Deprotection of tert-butyl ester - The tert-butyl ester is deprotected using sodium bicarbonate in water to form the corresponding carboxylic acid.", "Step 4: Formation of (2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid - The carboxylic acid is treated with oxalyl chloride in dichloromethane to form the corresponding acid chloride, which is then reacted with methylamine in N,N-dimethylformamide to form the desired product. The tert-butyl group is then removed using tert-butanol and acetic acid to form the final product." ] }

CAS RN

2408938-52-1

Product Name

(2R)-5-(tert-butoxy)-2-(methylamino)-5-oxopentanoic acid

Molecular Formula

C10H19NO4

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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